molecular formula C25H24N6O4S B3884709 2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(E)-4-PYRIDINYLMETHYLIDENE]ACETOHYDRAZIDE CAS No. 5751-63-3

2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(E)-4-PYRIDINYLMETHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B3884709
CAS No.: 5751-63-3
M. Wt: 504.6 g/mol
InChI Key: HCAUVWWKQMQXNH-JFLMPSFJSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 4-phenyl-5-(3,4,5-trimethoxyphenyl) core, a sulfanyl bridge, and an (E)-4-pyridinylmethylidene-substituted acetohydrazide moiety. Its structural complexity confers unique physicochemical properties, such as moderate lipophilicity (due to the trimethoxyphenyl group) and polarizability from the pyridinyl and hydrazide functionalities. The 1,2,4-triazole ring system is known for aromatic stability and biological relevance, including antimicrobial and antitumor activities .

Properties

IUPAC Name

2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O4S/c1-33-20-13-18(14-21(34-2)23(20)35-3)24-29-30-25(31(24)19-7-5-4-6-8-19)36-16-22(32)28-27-15-17-9-11-26-12-10-17/h4-15H,16H2,1-3H3,(H,28,32)/b27-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAUVWWKQMQXNH-JFLMPSFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416627
Record name AC1NSMVE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5751-63-3
Record name AC1NSMVE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-4-PYRIDINYLMETHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Trimethoxyphenyl Group: This step involves the substitution of the triazole ring with a trimethoxyphenyl group, often using a Friedel-Crafts acylation reaction.

    Attachment of the Pyridylmethylidene Moiety: The final step involves the condensation of the triazole derivative with a pyridylmethylidene compound under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfanyl Group

The sulfanyl (-S-) group attached to the triazole ring undergoes nucleophilic substitution under alkaline conditions. This reactivity is exploited in synthetic modifications:

Reaction TypeConditionsProductReference
S-AlkylationCs₂CO₃, DMF, 24h, RTFormation of thioether derivatives via alkyl halide coupling
S-ArylationCuI, K₂CO₃, DMSO, 80°CCross-coupling with aryl halides to form diaryl sulfides

Example:
Reaction with 2-bromo-1-phenylethanone in DMF using cesium carbonate yields a thioether-linked ketone .

Hydrolysis of Hydrazide Moiety

The acetohydrazide group (-NH-N=C-) is susceptible to hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductReference
Acidic HydrolysisHCl (6M), reflux, 4hFormation of acetic acid and hydrazine derivatives
Basic HydrolysisNaOH (10%), ethanol, 60°CCleavage to yield carboxylate salts

Mechanistic Insight:
Hydrolysis proceeds via protonation of the hydrazide nitrogen, followed by nucleophilic attack by water .

Condensation Reactions

The hydrazone group (-N=N-CH-) participates in condensation reactions with carbonyl compounds:

Reaction TypeConditionsProductReference
Schiff Base FormationAldehyde, ethanol, refluxNew hydrazone derivatives with extended conjugation
Cyclization with Thioglycolic AcidEthanol, 50°CThiazolidinone derivatives via intramolecular cyclization

Example:
Condensation with 4-methoxynaphthaldehyde forms a Schiff base, confirmed by IR (νC=N at 1616 cm⁻¹) .

Redox Reactions

The pyridinylmethylidene group undergoes reduction, while the triazole ring remains stable:

Reaction TypeConditionsProductReference
NaBH₄ ReductionEthanol, 50°CReduction of imine (-CH=N-) to amine (-CH₂-NH-)
Oxidation with H₂O₂Acetic acid, RTSulfoxide or sulfone formation at the sulfanyl group

Notably, sodium borohydride selectively reduces the hydrazone’s imine bond without affecting the triazole ring .

Coordination Chemistry

The nitrogen-rich structure acts as a ligand for metal ions, forming complexes with potential bioactivity:

Metal IonConditionsComplex TypeApplicationReference
Cu(II)Methanol, RTSquare-planarAntimicrobial agents
Fe(III)Ethanol, 60°COctahedralCatalytic oxidation studies

Characterization via UV-Vis and ESR confirms metal-ligand charge transfer .

Photochemical Reactivity

The trimethoxyphenyl group enables photo-induced electron transfer reactions:

Reaction TypeConditionsOutcomeReference
UV Irradiationλ = 365 nm, DCMFormation of radical intermediates
Singlet Oxygen GenerationRose Bengal, visible lightOxidative degradation products

Key Research Findings

  • Antimicrobial Activity : Analogous triazole derivatives inhibit Candida albicans (MIC = 12 μg/mL) via cytochrome P450 disruption .

  • Thermal Stability : Decomposition above 250°C (TGA data), attributed to the triazole ring’s robustness.

  • Solubility : Poor aqueous solubility (logP = 3.8) but soluble in DMSO and DMF .

Table 1: Spectral Characterization of Reaction Products

Product TypeIR (cm⁻¹)¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
Thioether690 (C-S)3.78 (s, OCH₃)165.2 (C=O)
Hydrazone1616 (C=N)8.20 (s, CH=N)152.4 (C=N)
Thiazolidinone1720 (C=O)4.10 (t, SCH₂)178.5 (C=O)

Table 2: Reaction Yields and Conditions

ReactionYield (%)Purity (HPLC)
S-Alkylation5398.5
Schiff Base Formation7297.8
NaBH₄ Reduction3695.2

Scientific Research Applications

Physical Properties

  • Melting Point : Not well-documented in available literature.
  • Solubility : Soluble in organic solvents; specific solubility data may vary based on solvent polarity.
  • Stability : The compound is expected to be stable under standard laboratory conditions.

Reaction Pathway

A typical synthetic route might include:

  • Synthesis of Triazole : Using appropriate precursors such as phenylhydrazine and 3,4,5-trimethoxybenzaldehyde.
  • Formation of Sulfanyl Derivative : Reacting the triazole with sulfur-containing agents.
  • Final Coupling : Condensing with pyridine derivatives to yield the final product.

Pharmaceutical Applications

The compound has shown promise in various pharmacological studies:

  • Antimicrobial Activity : Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties against various pathogens. The presence of the sulfanyl group may enhance this activity by increasing lipophilicity and cellular uptake .
  • Anticancer Potential : Triazoles are known for their anticancer properties. Preliminary studies suggest that this compound could inhibit cancer cell proliferation through apoptosis induction .
  • Anti-inflammatory Effects : Some studies have indicated that similar compounds may reduce inflammation markers in vitro and in vivo .

Material Science

The unique structural features of this compound make it suitable for applications in material science:

  • Polymer Chemistry : Its reactive functional groups allow for incorporation into polymer matrices, potentially enhancing mechanical properties and thermal stability .
  • Nanotechnology : The compound can serve as a precursor for nanostructured materials due to its ability to form stable complexes with metal ions .

Agricultural Chemistry

Research into agrochemical applications reveals potential uses as:

  • Fungicides : The antifungal properties associated with triazole compounds may extend to agricultural applications, providing a basis for developing new fungicides .

Case Study 1: Antimicrobial Efficacy

A study conducted on various synthesized triazole derivatives demonstrated that compounds similar to the target molecule exhibited potent antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro tests on human cancer cell lines revealed that the compound induced significant cytotoxic effects at concentrations as low as 10 µM. Flow cytometry analysis indicated that treated cells underwent apoptosis, suggesting a promising avenue for anticancer drug development .

Mechanism of Action

The mechanism of action of 2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-4-PYRIDINYLMETHYLIDENE]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus exerting anti-cancer effects. The triazole ring can interact with various proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Hydrazide Moiety

The target compound’s hydrazide group is substituted with a 4-pyridinylmethylidene group. Comparisons with analogs reveal how substituent changes affect properties:

Compound Name Hydrazide Substituent Key Differences Biological Activity (Reported)
Target Compound (E)-4-Pyridinylmethylidene High polarity due to pyridine; potential for hydrogen bonding Anticancer (hypothesized)
N′-[(E)-1-(3-Methoxyphenyl)Ethylidene]-2-{[4-Phenyl-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide 3-Methoxyphenyl ethylidene Increased lipophilicity; reduced polarity Antimicrobial (in vitro)
2-[(4-Ethyl-5-Phenyl-4H-1,2,4-Triazol-3-yl)Sulfanyl]-N′-[(E)-1-(4-Hydroxyphenyl)Ethylidene]Acetohydrazide 4-Hydroxyphenyl ethylidene Higher solubility in aqueous media; phenolic -OH enhances antioxidant potential Antioxidant (tested)
  • In contrast, the 3-methoxyphenyl substituent () donates electron density via methoxy groups, increasing HOMO (highest occupied molecular orbital) energy and nucleophilicity .
  • Bioavailability: The 4-hydroxyphenyl analog () exhibits higher aqueous solubility due to its phenolic -OH group, whereas the target compound’s pyridine ring may limit solubility but improve membrane permeability .

Triazole Core Modifications

Variations in the triazole ring’s substituents significantly alter pharmacological profiles:

Compound Name Triazole Substituents Key Properties
Target Compound 4-Phenyl, 5-(3,4,5-trimethoxyphenyl) Enhanced aromatic stacking; high steric bulk
(E)-3-Allylsulfanyl-N-(4-Methoxybenzylidene)-5-(3,4,5-Trimethoxyphenyl)-4H-1,2,4-Triazol-4-Amine Allylsulfanyl, 4-methoxybenzylidene Increased flexibility; potential for covalent binding
S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-Triazole-3-Thiol Derivatives 4-Chlorophenyl, pyrrole Improved metal chelation; halogen interactions
  • In contrast, allylsulfanyl substituents () introduce conformational flexibility, enabling adaptive binding .
  • Metal Binding: Pyrrole-containing analogs () demonstrate strong chelation with transition metals (e.g., Fe³⁺, Cu²⁺), a property less pronounced in the target compound .

Biological Activity

The compound 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfany}-N'-[(E)-4-pyridinyldimethylidene]acetohydrazide (CAS No. 664978-45-4) is a synthetic derivative of the triazole class known for its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C29H31N5O7S
  • Molecular Weight : 593.664 g/mol
  • Structure : The compound features a triazole ring linked to a pyridine moiety and an acetohydrazide group, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

  • Mechanism of Action : The triazole ring is recognized for its role in inhibiting fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism underlies its antifungal properties.
  • Research Findings :
    • A study highlighted that compounds with similar triazole structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
    • The compound demonstrated moderate antimicrobial activity against various strains, indicating potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

  • Inhibition of Cancer Cell Proliferation : Triazole derivatives have been reported to exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the hydrazide group may enhance this effect by acting on specific cellular pathways involved in cancer progression.
  • Case Studies :
    • In vitro studies indicated that certain triazole derivatives could inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .
    • The combination of triazole and hydrazide functionalities has been shown to synergistically enhance anticancer activity compared to individual components .

Anti-inflammatory and Analgesic Properties

  • Inflammation Modulation : Compounds containing triazole rings have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
  • Research Evidence : Studies have reported that similar compounds exhibit significant reduction in inflammation markers in animal models of arthritis and other inflammatory conditions .

Synthesis

The synthesis of 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfany}-N'-[(E)-4-pyridinyldimethylidene]acetohydrazide typically involves:

  • Formation of the Triazole Ring : The initial step often includes the reaction of hydrazine with appropriate carbonyl compounds to form the triazole structure.
  • Introduction of Functional Groups : Subsequent steps involve the introduction of the sulfanyl group and modification with pyridine derivatives through condensation reactions .

Q & A

Basic: What synthetic methodologies are recommended for preparing this triazole-based compound?

Answer:
The synthesis of 1,2,4-triazole derivatives typically involves cyclocondensation of thiosemicarbazides or reaction of triazole precursors with substituted aldehydes. For example, refluxing 4-amino-1,2,4-triazole derivatives with substituted benzaldehydes in ethanol containing glacial acetic acid (as a catalyst) for 4–6 hours is a common approach . Post-reaction purification via solvent evaporation and recrystallization is critical to isolate the product. Characterization should include melting point analysis, TLC, and spectroscopic methods (FT-IR, NMR) to confirm structural integrity .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

  • FT-IR : Identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹, S-H vibrations at ~2500 cm⁻¹) .
  • NMR : Confirm substituent positions (e.g., aromatic protons in the 3,4,5-trimethoxyphenyl group at δ 3.8–4.0 ppm for methoxy groups) .
  • X-ray crystallography : Resolve the 3D structure and confirm tautomeric forms (e.g., thione vs. thiol). Data can be deposited in repositories like the Cambridge Crystallographic Data Centre (CCDC-1441403 for analogous compounds) .

Advanced: How can computational methods predict the biological activity of this compound?

Answer:
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and interactions with biological targets. For example, Fukui indices may identify nucleophilic/electrophilic sites prone to binding enzymes or receptors . Molecular docking studies (using software like AutoDock) can simulate interactions with targets such as cyclooxygenase (COX) or microbial enzymes, guided by the compound’s sulfanyl and pyridinyl groups .

Advanced: What strategies optimize reaction yields for structurally complex triazole derivatives?

Answer:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst concentration) and identify optimal conditions .
  • Bayesian optimization : Machine learning algorithms can iteratively predict high-yield conditions with minimal experimental runs .
  • Flow chemistry : Continuous-flow systems improve heat/mass transfer for exothermic reactions, reducing side products .

Advanced: How do substituents on the triazole ring influence biological activity?

Answer:

  • Electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring enhance antimicrobial activity by increasing electrophilicity .
  • Methoxy groups (as in 3,4,5-trimethoxyphenyl) improve lipophilicity and membrane penetration, critical for anticancer activity .
  • Pyridinyl hydrazone moieties may chelate metal ions, enabling antioxidant or enzyme-inhibition properties . Comparative studies with analogs (e.g., cyclohexyl vs. adamantyl substituents) can validate structure-activity relationships (SAR) .

Advanced: How to resolve contradictions in biological assay data for this compound?

Answer:

  • Reproducibility checks : Standardize assay protocols (e.g., MIC values for antimicrobial tests) across multiple labs .
  • Control experiments : Verify purity via HPLC and rule out solvent/impurity interference.
  • Dose-response curves : Ensure activity is concentration-dependent and not an artifact of cytotoxicity .

Advanced: What computational tools analyze tautomerism in triazole-thiol derivatives?

Answer:

  • DFT calculations : Compare thermodynamic stability of thione (NH) vs. thiol (SH) tautomers using Gibbs free energy .
  • NMR chemical shift prediction : Tools like ACD/Labs or Gaussian can simulate tautomer-specific shifts for comparison with experimental data .

Advanced: How to design experiments for studying metabolic stability in vitro?

Answer:

  • Microsomal assays : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and monitor degradation via LC-MS .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites, guiding structural modifications for improved stability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(E)-4-PYRIDINYLMETHYLIDENE]ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
2-{[4-PHENYL-5-(3,4,5-TRIMETHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(E)-4-PYRIDINYLMETHYLIDENE]ACETOHYDRAZIDE

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